molecular formula C17H22FNO2 B2573855 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2177060-03-4

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No. B2573855
CAS RN: 2177060-03-4
M. Wt: 291.366
InChI Key: AMWDAOUGSBOOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide, also known as Fosdagrocorat, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a glucocorticoid receptor agonist and has been shown to have anti-inflammatory and immunosuppressive properties.

Mechanism of Action

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. The compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while inducing the production of anti-inflammatory cytokines such as IL-10. 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has also been shown to inhibit the migration of immune cells to the site of inflammation and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can make it challenging to work with the compound in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. Another direction is to study the compound's mechanism of action in more detail, including its effects on various signaling pathways and transcription factors. Additionally, future studies could focus on improving the stability and solubility of the compound to make it more suitable for use in experimental settings.

Synthesis Methods

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 7-oxaspiro[3.5]nonane-1-amine, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. The compound has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c18-14-4-2-1-3-13(14)5-6-16(20)19-15-7-8-17(15)9-11-21-12-10-17/h1-4,15H,5-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDAOUGSBOOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CCC3=CC=CC=C3F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.